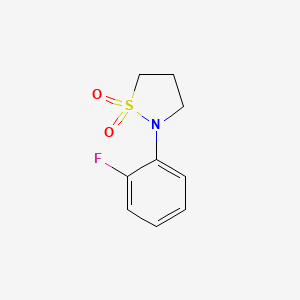

N-(2-Fluorophenyl)-1,3-propanesultam

Overview

Description

N-(2-Fluorophenyl)-1,3-propanesultam is an organic compound that belongs to the class of sultams, which are cyclic sulfonamides

Mechanism of Action

Target of Action

Many compounds interact with specific proteins or enzymes in the body, known as their targets. These targets can be receptors, enzymes, ion channels, or other proteins. The interaction between the compound and its target can lead to a change in the target’s activity, which can result in a therapeutic effect .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target, inhibiting the target’s activity, or enhancing its activity. The exact mode of action would depend on the specific chemical structure of the compound and the nature of its target .

Biochemical Pathways

Once a compound interacts with its target, it can affect various biochemical pathways. This could involve the activation or inhibition of certain signaling pathways, leading to changes in cellular function. The affected pathways and their downstream effects would depend on the specific target of the compound .

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological state can influence its pharmacokinetics. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact its bioavailability, or the proportion of the compound that enters the circulation and can have an active effect .

Result of Action

The result of the compound’s action would be the therapeutic effect observed. This could involve the alleviation of symptoms, the inhibition of disease progression, or the cure of a disease. The exact results would depend on the compound’s target, mode of action, and the disease being treated .

Action Environment

The action environment refers to the conditions under which the compound exerts its effects. Factors such as pH, temperature, the presence of other compounds, and the specific characteristics of the disease state can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-1,3-propanesultam typically involves the reaction of 2-fluoroaniline with 1,3-propanesultone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the sultam ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-1,3-propanesultam can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in an alcoholic solvent like methanol.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups such as nitro, bromo, or alkyl groups.

Scientific Research Applications

N-(2-Fluorophenyl)-1,3-propanesultam has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

N-(2-Fluorophenyl)piperazine: Another fluorophenyl-containing compound with different biological activities.

N-(2-Fluorophenyl)acetamide: A simpler structure with distinct chemical properties.

N-(2-Fluorophenyl)thiourea: Contains a thiourea group instead of a sultam ring.

Uniqueness

N-(2-Fluorophenyl)-1,3-propanesultam is unique due to its sultam ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(2-Fluorophenyl)-1,3-propanesultam is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHFNOS

- Molecular Weight : 203.24 g/mol

- CAS Number : 5908-62-3

This compound features a fluorinated phenyl group attached to a 1,3-propanesultam core, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that this compound may act through the following mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase and other enzymes involved in tumor metabolism.

- Disruption of Cell Signaling Pathways : By interfering with pathways such as the RAS signaling cascade, it may prevent cell proliferation in cancer cells.

- Induction of Apoptosis : Some studies suggest that it may promote programmed cell death in malignant cells.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. Table 1 summarizes findings from various research studies evaluating its efficacy against different cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction | |

| A549 (Lung Cancer) | 20.2 | Enzyme inhibition | |

| HeLa (Cervical Cancer) | 12.7 | Signal pathway disruption |

Metabolic Effects

In addition to its anticancer properties, this compound has shown promise in modulating metabolic pathways:

- Diabetes Management : It has been evaluated for its effects on glucose metabolism and insulin sensitivity.

- Obesity Treatment : Research indicates potential benefits in reducing body weight by influencing lipid metabolism.

Case Studies

-

MCF-7 Breast Cancer Study :

In a controlled study, this compound was administered to MCF-7 cells, resulting in significant cell death compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways. -

A549 Lung Cancer Model :

A separate investigation focused on A549 lung cancer cells revealed that the compound inhibited cell growth by disrupting the RAS signaling pathway. This was evidenced by decreased expression levels of key proteins involved in cell proliferation.

Properties

IUPAC Name |

2-(2-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c10-8-4-1-2-5-9(8)11-6-3-7-14(11,12)13/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIJXTANDAIYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.